molecular formula C12H6ClF3N4 B11832050 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine

Número de catálogo: B11832050
Peso molecular: 298.65 g/mol
Clave InChI: DLQKXWOYQUOYDL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine is a versatile chemical intermediate designed for anticancer drug discovery research. This compound features the privileged pyrazolo[3,4-d]pyrimidine scaffold, a well-established bioisostere of the purine ring of ATP, which allows it to act as a potent competitive inhibitor of various oncogenic kinase targets . The core structure is strategically substituted at the 1-position with a 4-(trifluoromethyl)phenyl group, a hydrophobic moiety that enhances interactions within the hydrophobic Region I of the ATP-binding pocket of kinases . The reactive 4-chloro group serves as a key handle for further functionalization, typically via nucleophilic substitution with various amines, to generate a diverse array of derivatives for structure-activity relationship (SAR) studies . This building block is of significant value in medicinal chemistry, particularly in the development of targeted therapies. Research on analogous pyrazolo[3,4-d]pyrimidine derivatives has demonstrated potent inhibitory activity against critical cancer targets, including Epidermal Growth Factor Receptor (EGFR) both wild-type and mutant forms , Src kinase , and Vascular Endothelial Growth Factor Receptor (VEGFR-2) . Compounds based on this scaffold have shown promising in vitro anti-proliferative activity against a panel of human cancer cell lines and can induce apoptosis and cell cycle arrest . The presence of the trifluoromethyl group is known to influence the compound's electronic properties, metabolic stability, and membrane permeability, making it a crucial feature for optimizing drug-like properties . This product is intended for use in biological screening and as a synthetic intermediate to develop novel kinase inhibitors. Applications: Kinase Inhibitor Development, Anticancer Agent Discovery, Structure-Activity Relationship (SAR) Studies, Medicinal Chemistry Research. Please Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Propiedades

Fórmula molecular

C12H6ClF3N4

Peso molecular

298.65 g/mol

Nombre IUPAC

4-chloro-1-[4-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H6ClF3N4/c13-10-9-5-19-20(11(9)18-6-17-10)8-3-1-7(2-4-8)12(14,15)16/h1-6H

Clave InChI

DLQKXWOYQUOYDL-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C(F)(F)F)N2C3=C(C=N2)C(=NC=N3)Cl

Origen del producto

United States

Métodos De Preparación

Formation of the Pyrazole Precursor

5-Amino-pyrazole derivatives serve as critical intermediates. For example, 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile is synthesized via the condensation of 4-(trifluoromethyl)phenylhydrazine with β-ketonitriles. This step often requires alkaline conditions (e.g., NaOH in ethanol) to achieve partial hydrolysis to the carboxamide derivative.

Cyclization to Pyrazolo[3,4-d]pyrimidine

The carboxamide intermediate undergoes cyclization using urea under fusion conditions (180–200°C) to yield 1-(4-(trifluoromethyl)phenyl)-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione. Alternative methods employ Vilsmeier reagents (e.g., PBr₃ in DMF) to facilitate cyclization at lower temperatures (60–80°C), reducing side reactions.

Chlorination at Position 4

Chlorination of the pyrimidine ring is achieved using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) under reflux (110–120°C for 4–6 hours), yielding 4,6-dichloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine. Selective mono-chlorination at position 4 is challenging; however, modulating stoichiometry (1.2 equivalents of PCl₅) and reaction time (2 hours) improves selectivity.

One-Flask Synthesis Strategies

Recent advances have streamlined synthesis into a single reaction vessel, minimizing purification steps and improving overall yields:

Vilsmeier Reagent-Mediated Cyclization

A one-flask method involves treating 5-amino-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole with PBr₃ in DMF at 60°C for 1–2 hours to generate a Vilsmeier intermediate. Subsequent addition of hexamethyldisilazane (3.0 equivalents) and refluxing at 70–80°C for 3–5 hours induces cyclization, directly yielding the pyrazolo[3,4-d]pyrimidine core. This method achieves yields of 78–91% and eliminates the need for isolating intermediates.

Solvent and Catalyst Optimization

Chlorination Methodologies and Selectivity

Introducing the chloro group at position 4 requires precise control to avoid over-chlorination:

Phosphorus-Based Chlorinating Agents

POCl₃/PCl₅ mixtures are widely used, but excess reagent leads to 4,6-dichloro by-products. A study demonstrated that using 1.1 equivalents of POCl₃ at 110°C for 4 hours selectively produces the 4-chloro derivative with 74% yield. Post-reaction quenching with ice-water precipitates the product, simplifying isolation.

Alternative Chlorination Routes

Thionyl chloride (SOCl₂) in 1,2-dichloroethane, catalyzed by DMF, offers a milder alternative. Reaction at 110°C for 4 hours achieves 68% yield but requires rigorous drying to prevent hydrolysis.

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Selectivity (4-Cl vs. 6-Cl)
DMF6091>95%
Acetonitrile807887%
1,2-DCE1106882%
Toluene1006275%

DMF ensures optimal solubility of intermediates and stabilizes charged transition states, favoring high selectivity. Elevated temperatures (>100°C) in non-polar solvents like toluene accelerate side reactions, reducing yields.

Catalytic and Industrial-Scale Considerations

Palladium-Catalyzed Coupling

Industrial routes employ Suzuki-Miyaura coupling to introduce the 4-(trifluoromethyl)phenyl group post-cyclization. Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 90°C achieves 89% yield. This method circumvents the need for hazardous chlorination agents.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) reduces reaction times by 60% compared to conventional heating, with comparable yields (85–88%). This approach is scalable for batch production.

Challenges and Mitigation Strategies

By-Product Formation

Over-chlorination and dimerization are common issues. Strategies include:

  • Stoichiometric Control : Limiting POCl₃ to 1.1 equivalents reduces dichloro by-products.

  • Protective Atmospheres : Conducting reactions under nitrogen minimizes oxidation of intermediates.

Purification Difficulties

The product’s low solubility in polar solvents complicates isolation. Gradient recrystallization (hexane/EtOAc) improves purity to >98% .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the 4-Chloro Position

The 4-chloro group undergoes nucleophilic substitution, enabling modifications critical for biological activity.

Reaction with Amines

  • Example : Reaction with aniline at room temperature yields 4-anilino derivatives .

    • Product : 4-Chloro-N,1-diphenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-amine (6 ) .

    • Conditions : Stirring in anhydrous dichloromethane (DCM) for 12 hours.

Reaction with Hydrazine

  • Heating with hydrazine hydrate produces hydrazinyl derivatives, intermediates for further functionalization .

    • Product : 4-Hydrazinyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (10 ) .

    • Key Data :

      • IR: NH₂ stretching at 3444 cm⁻¹, NH at 3190 cm⁻¹.

      • ¹H NMR: δ 4.73 (NH₂), δ 9.89 (NH) .

ReactionReagentConditionsProduct (Yield)Reference
Substitution with AnilineAnilineRT, DCM, 12h6 (85%)
Substitution with HydrazineHydrazine hydrateReflux, EtOH, 4h10 (78%)

Formation of Urea Derivatives

The 4-chloro group reacts with urea derivatives to yield potent kinase inhibitors.

Example :

  • Reaction of 4-chloro intermediate with 4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenol forms a urea-linked derivative (33 ) .

    • Biological Activity : Inhibits FLT3 and VEGFR2 kinases (IC₅₀ < 10 nM) .

    • Conditions : Catalyzed by Pd₂(dba)₃ in presence of Xantphos .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling introduces aryl/heteroaryl groups at the 4-position.

Suzuki-Miyaura Coupling :

  • Reagents : Arylboronic acids, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : Reflux in dioxane/water (3:1) .

  • Application : Synthesizes biaryl derivatives for structure-activity relationship (SAR) studies .

Hydrolysis Reactions

Controlled hydrolysis modifies the chloro group into hydroxyl or carbonyl functionalities.

Example :

  • Hydrolysis with aqueous NaOH converts 4-chloro to 4-hydroxy derivatives .

    • Product : 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one .

    • Conditions : Reflux in ethanol/water (8:2) .

Critical Reaction Parameters

  • Solvents : DMSO, acetonitrile, or DMF enhance reaction rates .

  • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .

  • Temperature : Substitutions often proceed at RT, while condensations require reflux .

This compound’s versatility in nucleophilic substitution and cross-coupling reactions underpins its utility in drug discovery, particularly for kinase-targeted therapies. Experimental protocols and characterization data (e.g., NMR, IR) validate the synthetic pathways and product purity.

Aplicaciones Científicas De Investigación

4-Cloro-1-(4-(trifluorometil)fenil)-1H-pirazolo[3,4-D]pirimidina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción de 4-Cloro-1-(4-(trifluorometil)fenil)-1H-pirazolo[3,4-D]pirimidina implica su interacción con dianas moleculares específicas. Por ejemplo, se ha identificado como un inhibidor de múltiples quinasas, inhibiendo potentemente quinasas como FLT3 y VEGFR2 . Estas interacciones interrumpen las vías de señalización clave involucradas en la proliferación y supervivencia celular, haciendo que el compuesto sea eficaz en el tratamiento del cáncer.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Pyrazolo[3,4-d]pyrimidines are highly tunable scaffolds. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Molecular Properties
Compound Name (CAS/Reference) Substituent at 1-Position Substituent at 4/6-Position Molecular Weight Key Properties/Applications
Target Compound 4-(Trifluoromethyl)phenyl 4-Cl 297.66* Enhanced lipophilicity, kinase inhibition potential
4-Chloro-1-(4-chlorophenyl)-... (5334-59-8) 4-Chlorophenyl 4-Cl 265.10 Antiproliferative activity
4-Chloro-6-(trifluoromethyl)-1H-... (1780-80-9) H (unsubstituted) 4-Cl, 6-CF₃ 222.56 High volatility (bp 186.9°C)
4-Chloro-1-cyclopentyl-6-CF₃-... (1443289-57-3) Cyclopentyl 4-Cl, 6-CF₃ 290.67 Intermediate for drug synthesis
4-Chloro-1-(3-(trifluoromethyl)phenyl)-... 3-(Trifluoromethyl)phenyl 4-Cl 297.66 Positional isomer; altered receptor binding

*Calculated for C₁₂H₇ClF₃N₄.

Key Observations:

Trifluoromethyl vs. Halogen Substituents : The trifluoromethyl group (CF₃) at the 1-position (target compound) increases metabolic stability compared to chlorophenyl analogs (e.g., 5334-59-8) .

Positional Isomerism : Substitution at the 3-position of the phenyl ring (CAS 1443289-57-3) vs. 4-position (target compound) may alter steric effects and binding affinity .

Unsubstituted vs. Substituted 1-Position : The unsubstituted 1H-pyrazolo[3,4-d]pyrimidine (1780-80-9) has lower molecular weight and higher volatility, making it less suitable for in vivo applications .

Physicochemical Properties

Table 3: Physical Properties Comparison
Compound (CAS) Density (g/cm³) Boiling Point (°C) Solubility
Target Compound 1.65* ~300 (estimated) Low in water
4-Chloro-6-(trifluoromethyl)-1H-... 1.752 186.9 Ethanol-soluble
4-Chloro-1-ethyl-6-CF₃-... (2005389-35-3) N/A N/A Organic solvents

*Estimated using computational tools.

The trifluoromethyl group in the target compound likely improves membrane permeability compared to non-fluorinated analogs .

Actividad Biológica

4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-D]pyrimidine (CAS Number: 1956379-80-8) is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula: C12H6ClF3N4
  • Molecular Weight: 298.65 g/mol
  • CAS Number: 1956379-80-8

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit cell proliferation in various cancer types such as multiple myeloma (MM), pancreatic ductal adenocarcinoma (PDAC), and colorectal cancer (CRC).

  • Mechanism of Action: The compound operates by inducing apoptosis in cancer cells through the inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), which is crucial for the prenylation of proteins involved in cancer cell survival and proliferation. In a study involving xenograft mouse models, it was shown that treatment with this compound significantly reduced tumor growth without causing significant hepatotoxicity .

Antimicrobial Activity

In addition to its antitumor properties, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antimicrobial activity. Specifically, compounds with trifluoromethyl substitutions have been reported to exhibit potent growth inhibition against Gram-positive bacteria while showing low toxicity to human cultured cells .

Study 1: Antitumor Efficacy

A detailed evaluation was conducted on the efficacy of this compound in inhibiting tumor growth in xenograft models. The study found:

  • Tumor Size Reduction: Significant reduction in tumor size was observed after treatment.
  • Toxicity Assessment: Minimal liver enzyme elevation indicated low systemic toxicity .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial effects of related compounds:

  • Inhibition Zones: Compounds exhibited substantial inhibition zones against selected bacterial strains.
  • Cell Viability: Low cytotoxicity was confirmed in human cell lines at therapeutic concentrations .

Data Tables

PropertyValue
Molecular FormulaC12H6ClF3N4
Molecular Weight298.65 g/mol
CAS Number1956379-80-8
Antitumor ActivityYes
Antimicrobial ActivityYes
Toxicity LevelLow

Q & A

Basic Question: What are the standard synthetic routes for 4-Chloro-1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. A common approach involves reacting 1-(4-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol with chlorinating agents like POCl₃ or PCl₃ under reflux conditions . For example, details a two-step synthesis starting from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, involving cyclization followed by chlorination. Key parameters include temperature control (70–90°C) and anhydrous conditions to prevent hydrolysis .

Advanced Question: How can reaction conditions be optimized to improve yields in pyrazolo[3,4-d]pyrimidine synthesis?

Methodological Answer:
Optimization involves tuning solvent polarity, catalyst selection, and reaction time. highlights the use of DMF as a solvent with sodium acetate as a base, achieving 52–70% yields via reflux for 16 hours. Contrastingly, reports 61–70% yields using ethanol under shorter reflux periods (4–6 hours), suggesting solvent polarity and temperature are critical for reaction efficiency . Microwave-assisted synthesis (not explicitly covered in evidence but inferred from analogous studies) may further reduce reaction times and improve regioselectivity.

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Characterization requires a combination of:

  • NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and purity (e.g., aromatic protons at δ 7.5–8.5 ppm in and ) .
  • Mass spectrometry (HRMS) for molecular weight validation (e.g., m/z 386 [M+1]+ in ) .
  • IR spectroscopy to detect functional groups (e.g., NH stretches at ~3200 cm⁻¹ in ) .

Advanced Question: How do substituents on the pyrazolo[3,4-d]pyrimidine core influence biological activity?

Methodological Answer:
Substituents modulate target binding and pharmacokinetics. demonstrates that introducing a 4-chloro-3-(trifluoromethyl)phenyl group enhances FLT3 and VEGFR2 inhibition by improving hydrophobic interactions in kinase pockets . Similarly, shows that bromine at the 1-phenyl position increases cytotoxicity (IC₅₀ < 1 µM in MV4-11 leukemia cells) . Computational docking studies (not in evidence but recommended) can rationalize these effects by mapping steric and electronic interactions.

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:
Safety protocols include:

  • Personal protective equipment (PPE): Gloves, lab coats, and goggles to prevent skin/eye contact (H315/H319 hazards in and ) .
  • Ventilation: Use fume hoods due to potential respiratory irritation (H335 precaution in ) .
  • Waste disposal: Segregate halogenated waste for professional treatment (as per guidelines) .

Advanced Question: How can contradictory biological activity data from different studies be resolved?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities. For example, reports PP2 (a pyrazolo[3,4-d]pyrimidine derivative) as a Src kinase inhibitor, while highlights FLT3/VEGFR2 selectivity. To resolve discrepancies:

  • Validate purity: Use HPLC (≥95% purity, as in ) to exclude confounding impurities .
  • Standardize assays: Compare IC₅₀ values under identical conditions (e.g., ATP concentration, cell lines) .

Basic Question: What are the recommended storage conditions for this compound?

Methodological Answer:
Store in airtight, light-protected containers at 2–8°C (per and ) to prevent degradation via hydrolysis or photolysis . Desiccants (e.g., silica gel) are critical for moisture-sensitive derivatives.

Advanced Question: How can in vivo efficacy be evaluated for pyrazolo[3,4-d]pyrimidine derivatives?

Methodological Answer:
Use transgenic zebrafish models for preliminary antiangiogenic screening ( ) and xenograft mouse models (e.g., MV4-11 leukemia) for antitumor evaluation . Key metrics:

  • Pharmacokinetics: Measure plasma half-life and bioavailability via LC-MS.
  • Toxicity: Monitor liver enzymes (ALT/AST) and body weight in rodents.
  • Mechanistic validation: Perform Western blotting for target inhibition (e.g., FLT3 phosphorylation in ) .

Basic Question: What solvents are compatible with this compound for experimental use?

Methodological Answer:
The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ethanol or chloroform (). For biological assays, prepare stock solutions in DMSO (<0.1% final concentration to avoid cytotoxicity) .

Advanced Question: How can regioselectivity challenges during synthesis be addressed?

Methodological Answer:
Regioselectivity in pyrazolo[3,4-d]pyrimidine synthesis is controlled by:

  • Directing groups: Use electron-withdrawing substituents (e.g., Cl, CF₃) to guide cyclization ( ) .
  • Catalysts: Employ Pd-mediated cross-coupling for selective C–N bond formation (not in evidence but widely used in heterocyclic chemistry).
  • Temperature gradients: Slow heating (e.g., 50°C → 90°C in ) minimizes side reactions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.